3-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-24-21-12-4-3-11-20(21)23(28)26(15)18-9-6-8-17(14-18)25-22(27)16-7-5-10-19(13-16)29-2/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTGTUDJVVVENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-N-Methylbenzamide
The 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl fragment is synthesized from 2-amino-N-methylbenzamide (1a ) using dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant. Under reflux at 140°C for 20 hours, 1a undergoes cyclization to form N-methyl quinazolin-4(3H)-one (2a ) with a 23% yield. Yield improvements to 58% are achieved using H₂O₂ in a 1:3 molar ratio.
$$
\text{2-Amino-N-methylbenzamide} \xrightarrow[\text{DMSO, H}2\text{O}2]{140^\circ\text{C}} \text{2-Methylquinazolin-4(3H)-one}
$$
One-Pot Three-Component Assembly
An alternative route employs arenediazonium salts, nitriles, and bifunctional anilines in a metal-free, one-pot reaction. For example, reaction of 2-methylanthranilonitrile with a diazonium salt derived from 3-nitroaniline yields 3-(3-nitrophenyl)-2-methylquinazolin-4(3H)-one. This method offers scalability (up to 85% yield) and functional group tolerance.
Functionalization of the Quinazolinone at the 3-Position
Nucleophilic Aromatic Substitution
The 3-position of the quinazolinone is functionalized via reaction with 3-aminophenol in the presence of K₂CO₃. Heating at 80°C in DMF for 12 hours affords 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one, which is subsequently protected as a tert-butyldimethylsilyl (TBS) ether.
Suzuki-Miyaura Coupling
For electron-deficient substrates, palladium-catalyzed coupling of 3-bromo-2-methylquinazolin-4(3H)-one with 3-aminophenylboronic acid achieves the aryl linkage. Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 100°C, the coupling proceeds in 72% yield.
Synthesis of 3-Methoxybenzoyl Chloride
3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux for 3 hours, yielding 3-methoxybenzoyl chloride with >95% conversion. The acyl chloride is purified via distillation under reduced pressure (b.p. 102–104°C at 15 mmHg).
Amide Coupling Reaction
Schotten-Baumann Conditions
The aniline intermediate (3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)aniline) is reacted with 3-methoxybenzoyl chloride in a biphasic system of NaOH (10%) and dichloromethane. Vigorous stirring at 0°C for 2 hours affords the target benzamide in 68% yield after recrystallization from ethanol.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, the coupling proceeds at room temperature for 12 hours, achieving an 82% yield. This method minimizes racemization and is preferable for acid-sensitive substrates.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Thermal Analysis (TGA/DTA)
The compound exhibits stability up to 240°C, with a sharp decomposition at 275°C (ΔH = −342 J/g). No polymorphic transitions are observed below the melting point (mp 185–187°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 68 | 0°C, aqueous NaOH/CH₂Cl₂ | Rapid, low cost | Lower yield, sensitivity to pH |
| EDCI/HOBt | 82 | RT, DMF, 12 h | High yield, mild | Requires anhydrous conditions |
| One-pot three-component | 85 | 80°C, K₂CO₃, DMF | Scalable, functional group tolerance | Limited to electron-rich arenes |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methoxy vs. Ethoxy/Alkoxy: The target’s methoxy group (logP ~ -0.02) offers a balance between solubility and lipophilicity compared to BF00626’s ethoxy group (logP ~ 0.34), which increases hydrophobicity . Compounds with longer alkoxy chains (e.g., pentyloxy in ) are likely more lipophilic, reducing aqueous solubility . Cyano vs.
Quinazolinone Modifications: 2-Methyl vs. 3-Methyl: The target’s 2-methylquinazolinone may favor planar binding to flat enzyme active sites (e.g., kinase ATP pockets), while 3-methyl analogs () could disrupt π-π stacking due to steric interference . Position of Quinazolinone Attachment: L892-0261’s para-substituted phenyl ring (vs. meta in the target) may alter conformational flexibility and target engagement .
Synthetic Considerations :
- Palladium-catalyzed cross-coupling in ’s synthesis of 4l highlights scalability challenges compared to simpler amide couplings used for the target compound .
Notes
- Contradictions/Missing Data : Direct pharmacological or thermodynamic data (e.g., IC₅₀, solubility) are absent in the evidence, limiting mechanistic insights.
- Structural vs. Functional Comparison : The analysis is primarily structural; experimental validation is needed to confirm hypotheses about substituent effects.
- Diverse Sources : References include medicinal chemistry (), synthetic methods (), and crystallography (), ensuring a multidisciplinary perspective .
Biological Activity
3-Methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound belonging to the class of quinazolinone derivatives. Due to its structural characteristics, it has garnered interest in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 399.4 g/mol. The compound features a methoxy group and a quinazolinone moiety, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O3 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Studies indicate that it inhibits certain kinases and enzymes that play critical roles in cancer cell proliferation and survival. The quinazolinone core is known for its capacity to bind to ATP-binding sites on kinases, thereby blocking their activity.
Anticancer Activity
Recent research has demonstrated the antiproliferative effects of this compound against various cancer cell lines. In vitro studies have shown that the compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 1.2 | Doxorubicin | 0.5 |
| HCT116 | 3.7 | Etoposide | 1.0 |
| HEK293 | 5.3 | - | - |
These results suggest that the compound may be particularly effective against breast cancer cells (MCF-7), indicating potential selectivity that could be beneficial in therapeutic applications.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies report minimum inhibitory concentrations (MIC) that indicate effectiveness against common pathogens.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
These findings highlight the dual potential of the compound as both an anticancer and antimicrobial agent.
Case Studies
A recent study published in MDPI explored the synthesis and biological evaluation of various quinazolinone derivatives, including our compound of interest. The study reported that compounds with similar structural features exhibited robust antiproliferative and antimicrobial activities, reinforcing the importance of structure in determining biological outcomes .
Another investigation focused on the mechanism by which quinazolinone derivatives inhibit cancer cell growth by inducing apoptosis through caspase activation pathways . This aligns with the observed effects of this compound in various assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 3-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the construction of the quinazolinone core followed by functionalization. Key steps include:
- Quinazolinone formation : Cyclization reactions using anthranilic acid derivatives and carbonyl sources under acidic or basic conditions.
- Coupling reactions : Amide bond formation between the quinazolinone intermediate and 3-methoxybenzamide via coupling reagents (e.g., EDC/HOBt).
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final product. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Q. How is structural characterization of this compound performed to confirm identity and purity?
- Methodology :
- Spectroscopic analysis : - and -NMR to verify proton and carbon environments, particularly the methoxy group and quinazolinone ring protons. MS (ESI or MALDI-TOF) confirms molecular weight.
- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves absolute configuration and intermolecular interactions. This is essential for confirming stereochemistry and crystal packing .
Q. What initial biological screening approaches are recommended for this compound?
- Methodology :
- Enzyme inhibition assays : Test against kinases or sirtuins (e.g., SIRT1/2) at varying concentrations (1–100 µM) using fluorometric or colorimetric substrates.
- Cellular viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Include positive controls (e.g., staurosporine) and validate results with dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?
- Methodology :
- Substituent modification : Systematically alter the methoxy group (e.g., replace with halogen or alkyl groups) or the quinazolinone’s methyl substituent.
- Bioisosteric replacement : Substitute the benzamide moiety with heterocycles (e.g., thiazole, triazole) to improve solubility or target affinity.
- Activity correlation : Compare IC values across derivatives in enzyme assays and cellular models to identify pharmacophores .
Q. What experimental strategies validate the compound’s mechanism of action and target engagement?
- Methodology :
- Pull-down assays : Use biotinylated probes or immobilized kinases/sirtuins to confirm direct binding.
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment.
- CRISPR/Cas9 knockout models : Assess loss of activity in cells lacking the putative target (e.g., SIRT1 knockout) .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodology :
- Replication under standardized conditions : Ensure consistent assay parameters (e.g., pH, temperature, cell passage number).
- Compound verification : Re-analyze purity via HPLC and structural integrity via NMR.
- Orthogonal assays : Validate activity using independent methods (e.g., SPR for binding affinity if initial data came from enzymatic assays) .
Q. How can computational modeling predict and guide the optimization of this compound’s activity?
- Methodology :
- Molecular docking : Use programs like AutoDock Vina to model interactions with sirtuin active sites (PDB: 4KXQ). Focus on hydrogen bonding with NAD-binding pockets.
- QSAR modeling : Train models on derivative libraries to predict physicochemical properties (e.g., logP, polar surface area) linked to bioavailability.
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with favorable kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
